molecular formula C15H13ClN2OS B10975691 4-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)benzamide

4-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)benzamide

Cat. No.: B10975691
M. Wt: 304.8 g/mol
InChI Key: QYQYTSZVBUJRBL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

4-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)benzamide undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)benzamide involves its interaction with specific molecular targets. The cyano group and the benzamide moiety are key functional groups that enable the compound to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C15H13ClN2OS

Molecular Weight

304.8 g/mol

IUPAC Name

4-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)benzamide

InChI

InChI=1S/C15H13ClN2OS/c1-3-12-9(2)20-15(13(12)8-17)18-14(19)10-4-6-11(16)7-5-10/h4-7H,3H2,1-2H3,(H,18,19)

InChI Key

QYQYTSZVBUJRBL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)Cl)C

Origin of Product

United States

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